3-(3-Acetoxyphenyl)-2-chloro-1-propene
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Overview
Description
3-(3-Acetoxyphenyl)-2-chloro-1-propene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, a chlorine atom, and a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetoxyphenyl)-2-chloro-1-propene typically involves the reaction of 3-acetoxyphenylboronic acid with 2-chloro-1-propene under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetoxyphenyl)-2-chloro-1-propene undergoes various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form a corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: 3-(3-Carboxyphenyl)-2-chloro-1-propene
Reduction: 3-(3-Acetoxyphenyl)-1-propene
Substitution: 3-(3-Acetoxyphenyl)-2-azido-1-propene
Scientific Research Applications
3-(3-Acetoxyphenyl)-2-chloro-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Acetoxyphenyl)-2-chloro-1-propene involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The chlorine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-(3-Acetoxyphenyl)-1-propene: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-(3-Carboxyphenyl)-2-chloro-1-propene: Contains a carboxylic acid group instead of an acetoxy group, altering its chemical properties and reactivity.
Uniqueness
3-(3-Acetoxyphenyl)-2-chloro-1-propene is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
[3-(2-chloroprop-2-enyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)6-10-4-3-5-11(7-10)14-9(2)13/h3-5,7H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLNUNAXLRSXFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641195 |
Source
|
Record name | 3-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-79-7 |
Source
|
Record name | Phenol, 3-(2-chloro-2-propen-1-yl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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